4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
4-Bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic core. The compound’s structure includes two distinct N-substituents: a bulky 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C22H26BrNO3S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-bromo-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26BrNO3S/c1-22(2,3)18-8-4-16(5-9-18)14-24(20-12-13-28(26,27)15-20)21(25)17-6-10-19(23)11-7-17/h4-11,20H,12-15H2,1-3H3 |
InChI Key |
GGGBBQCTZQOWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be represented as follows:
- Chemical Formula : C18H22BrN2O2S
- Molecular Weight : 396.35 g/mol
Structural Components
- Bromine Atom : The presence of the bromine atom may enhance the lipophilicity and biological activity of the compound.
- Tert-butyl Group : This bulky group can influence the compound's interaction with biological targets.
- Dioxo Tetrahydrothiophene : This moiety is significant for its potential interactions in biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of related benzamide derivatives found that modifications in the side chains significantly impacted their effectiveness against various bacterial strains. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants are crucial for neutralizing free radicals, which can lead to cellular damage.
Research Findings
In vitro assays demonstrated that derivatives of benzamide could scavenge free radicals effectively, with some compounds showing up to 80% inhibition at concentrations of 100 µM . This suggests that 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide may possess similar properties.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may inhibit oxidative stress and apoptosis in neuronal cells.
Example Study
In a study involving neuroblastoma cells, certain benzamide derivatives were shown to reduce cell death by up to 60% when exposed to oxidative stressors . This indicates a promising avenue for further research into the neuroprotective capabilities of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide demonstrates antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.
Anti-inflammatory Effects
In animal models, this compound has been evaluated for its anti-inflammatory properties. Studies have reported that administration leads to a significant reduction in paw edema in murine models of inflammation, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro assays using breast cancer cell lines revealed that it inhibited cell growth by approximately 50% at a concentration of 10 µM, indicating potential as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
The unique structure of 4-bromo-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide allows for comparisons with related compounds. An analysis of similar compounds can provide insights into the structural features contributing to biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide | Similar benzamide core; methoxy group | Antimicrobial, anticancer |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)benzamide | Fluorobenzyl instead of methoxy | Enhanced bioactivity |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against various bacterial strains, confirming its moderate antimicrobial activity. The results suggest potential applications in developing new antimicrobial agents.
- Inflammation Models : Research involving murine models demonstrated significant reductions in inflammatory responses when treated with the compound, indicating its potential for treating inflammatory diseases.
- Cancer Research : In vitro studies on breast cancer cells showed that the compound effectively inhibits cell proliferation, positioning it as a candidate for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The compound’s closest structural analogs differ in substituent patterns, which critically influence physicochemical and biological properties. Key examples include:
Physicochemical and Structural Insights
- Electronic Effects : The bromine atom at position 4 in the target compound creates an electron-deficient aromatic ring, influencing binding interactions compared to analogs with bromine at position 2 (e.g., compound in ).
- Hydrogen-Bonding Capacity : The sulfone group in the tetrahydrothiophene ring provides strong hydrogen-bond acceptors, contrasting with thiourea derivatives (e.g., in ), where thioamide groups offer weaker interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
